molecular formula C20H41BrN2 B14520579 1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 62634-13-3

1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide

Cat. No.: B14520579
CAS No.: 62634-13-3
M. Wt: 389.5 g/mol
InChI Key: CGRRZELFDYAMIN-UHFFFAOYSA-M
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Description

1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can be synthesized through the alkylation of DABCO with tetradecyl bromide. The reaction typically involves dissolving DABCO in a suitable solvent such as methanol, followed by the addition of tetradecyl bromide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through recrystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions vary depending on the specific reaction but often involve solvents such as methanol or ethanol and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction. For example, nucleophilic substitution reactions typically yield substituted products, while transalkylation reactions result in the transfer of alkyl groups .

Mechanism of Action

The mechanism of action of 1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide involves its high nucleophilicity and basicity. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. It can also function as a base, abstracting protons from acidic substrates. These properties enable it to participate in a wide range of chemical reactions, including nucleophilic substitution and transalkylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is unique due to its high nucleophilicity and basicity, which make it a valuable reagent in various chemical reactions. Its ability to participate in nucleophilic substitution and transalkylation reactions sets it apart from other similar compounds .

Properties

CAS No.

62634-13-3

Molecular Formula

C20H41BrN2

Molecular Weight

389.5 g/mol

IUPAC Name

1-tetradecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C20H41N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-18-14-21(15-19-22)16-20-22;/h2-20H2,1H3;1H/q+1;/p-1

InChI Key

CGRRZELFDYAMIN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-]

Origin of Product

United States

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